3-Cyclobutylazetidine hydrochloride
説明
3-Cyclobutylazetidine hydrochloride is a cyclic secondary amine used as a building block for the synthesis of various organic compounds. It has a cyclic structure that consists of four carbon atoms and one nitrogen atom, which is a common feature of azetidines. The CAS Number for this compound is 1803588-02-4 .
Molecular Structure Analysis
The molecular weight of this compound is 147.65 . Its IUPAC name is this compound and its InChI code is 1S/C7H13N.ClH/c1-2-6 (3-1)7-4-8-5-7;/h6-8H,1-5H2;1H .科学的研究の応用
Drug Development and Cancer Therapy
Research on nucleotide analogues like bis(tbutyl-S-acyl-2-thioethyl)-cytidine monophosophate has highlighted the importance of molecular vectors in enhancing water solubility and maintaining cytotoxic activity. Studies such as those by Diab et al. (2009) have shown how cyclodextrin inclusion complexes can be used to solubilize prodrugs for in vitro and in vivo cancer therapy applications (Diab et al., 2009).
Anticancer Drug Mechanisms
Ruthenium(III) complexes, such as KP1019, have been studied for their potential as anticancer drugs. Bijelic et al. (2016) explored the interaction of these complexes with human serum albumin, revealing insights into the drug binding mechanism and potential therapeutic applications (Bijelic et al., 2016).
Alzheimer's Disease Research
Compounds like GSK189254 have been investigated for their potential therapeutic applications in Alzheimer's disease. Medhurst et al. (2007) examined how this compound, a histamine H3 receptor antagonist, binds to histamine H3 receptors in the brain and improves cognitive performance in preclinical models (Medhurst et al., 2007).
Pharmacokinetics and Drug Metabolism
Studies such as those by Kazmi et al. (2015) have focused on understanding the metabolic pathways of drugs like desloratadine. This research provides insights into the enzymes responsible for drug metabolism, which is crucial for optimizing drug efficacy and safety (Kazmi et al., 2015).
Drug Stability and Pharmaceutical Systems
Research by Bueno et al. (2023) on improving the stability of oxytetracycline hydrochloride using β-cyclodextrin and amino acids as ligands demonstrates the significance of pharmaceutical systems in enhancing drug stability (Bueno et al., 2023).
Protein Interaction in Anticancer Research
Studies like those by Daubit et al. (2020) on Rh-N-heterocyclic carbene (NHC) complexes provide valuable insights into the interaction of these compounds with proteins, which is key to understanding their mode of action in anticancer research (Daubit et al., 2020).
Biomarkers in Immunotherapy for Lung Cancer
Wang et al. (2018) explored the role of APOBEC3B and APOBEC mutational signature as potential predictive markers for immunotherapy response in non-small cell lung cancer, providing a new angle in personalized cancer treatment strategies (Wang et al., 2018).
Nucleic Acid-Based Therapeutic Molecules
The development of nucleic-acid-based therapeutic molecules, as discussed by Morris et al. (2007), highlights the potential of peptide-based delivery technologies in pharmaceutical research and therapeutic applications (Morris et al., 2007).
Renal Uptake of Antiretroviral Agents
Leung and Bendayan (2001) examined the renal uptake properties of 3TC, a cytidine analog and antiretroviral agent, providing insights into the factors affecting drug distribution and efficacy (Leung & Bendayan, 2001).
Metabolism of Histamine Receptor Antagonists
Research by Sasaki et al. (2001) on the metabolic pathway of roxatidine acetate hydrochloride, a histamine receptor antagonist, underscores the role of cytochrome P450 enzymes in drug metabolism and their significance in therapeutic efficacy (Sasaki et al., 2001).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-cyclobutylazetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6(3-1)7-4-8-5-7;/h6-8H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOKRIPCDSBVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-02-4 | |
Record name | Azetidine, 3-cyclobutyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-cyclobutylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。